molecular formula C19H18N4O5S2 B4971122 N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzenesulfonamide

N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzenesulfonamide

Cat. No.: B4971122
M. Wt: 446.5 g/mol
InChI Key: HHMQPBVGMXTUKM-MDZDMXLPSA-N
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Description

N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and thiophene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:

  • Pyrimidine derivatives
  • Thiophene derivatives
  • Sulfonyl chlorides
  • Base catalysts (e.g., triethylamine)
  • Solvents (e.g., dichloromethane, ethanol)

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones

    Reduction: Reduction of the nitro group to an amine

    Substitution: Nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules

    Biology: As a probe for studying biological pathways

    Medicine: Potential antimicrobial or anticancer agent

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Sulfamethoxazole
  • Sulfadiazine
  • Sulfapyridine

Uniqueness

N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzenesulfonamide is unique due to its specific structural features, such as the combination of pyrimidine and thiophene moieties. This may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

IUPAC Name

N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S2/c1-27-18-12-17(21-19(22-18)28-2)23-30(25,26)14-7-5-13(6-8-14)20-10-9-15(24)16-4-3-11-29-16/h3-12,20H,1-2H3,(H,21,22,23)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMQPBVGMXTUKM-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC=CC(=O)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N/C=C/C(=O)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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